2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene
Overview
Description
2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopropylmethoxy group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a cyclopropylmethoxy group attached.
Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the desired position on the benzene ring.
Fluorination: The brominated intermediate is then treated with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine or fluorine atoms or to modify the cyclopropylmethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a ketone or carboxylic acid derivative.
Scientific Research Applications
2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials, such as liquid crystals and polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the cyclopropylmethoxy group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
2-Bromo-1-(cyclopropylmethoxy)-4-trifluoromethylbenzene: Contains a trifluoromethyl group instead of a single fluorine atom.
2-Bromo-1-(cyclopropylmethoxy)-4-chlorobenzene: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. The combination of these halogens with the cyclopropylmethoxy group provides a distinct set of chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBRHDBGDYLULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156170-01-2 | |
Record name | 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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